molecular formula C20H23NO B1359478 2,4-Dimethyl-4'-pyrrolidinomethyl benzophenone CAS No. 898776-44-8

2,4-Dimethyl-4'-pyrrolidinomethyl benzophenone

Cat. No. B1359478
M. Wt: 293.4 g/mol
InChI Key: VEERZCKFXKOZSF-UHFFFAOYSA-N
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Description

2,4-Dimethyl-4’-pyrrolidinomethyl benzophenone is a chemical compound with the molecular formula C20H23NO. It contains a total of 47 bonds, including 24 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 five-membered ring, and 2 six-membered rings .


Molecular Structure Analysis

The molecular structure of 2,4-Dimethyl-4’-pyrrolidinomethyl benzophenone consists of 45 atoms, including 23 Hydrogen atoms, 20 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom . It has a molecular weight of 293.4 g/mol.

Scientific Research Applications

Intracomplex Electron Transfer

Benzophenone forms a ground-state complex with certain compounds, leading to electron transfer and the formation of new absorption bands. This phenomenon is crucial in understanding molecular interactions and electron transfer mechanisms in chemical systems (Nakayama et al., 1993).

Photocycloaddition Reactions

Studies have shown the importance of benzophenone in photocycloaddition reactions, which are essential in organic synthesis and the development of new compounds. These reactions demonstrate significant temperature-dependent regioselectivity (Hei et al., 2005).

Electrochemical Reduction and Carboxylation

Benzophenone derivatives undergo electrochemical reduction, which is fundamental in understanding the electrochemical properties of organic compounds and their potential applications in organic synthesis (Isse et al., 2002).

Synthesis and Characterization of Stable Radicals

Research has been conducted on the synthesis and characterization of oligothiophenes bearing stable radicals derived from benzophenone. This work is important in the field of material science, particularly in developing new materials with unique electronic properties (Chahma et al., 2021).

Environmental Applications

Benzophenone and its derivatives have been studied for their role in environmental chemistry, including the removal of pollutants from water. This research is vital for developing new materials and methods for environmental remediation (Zhou et al., 2018).

Photophysical and Photochemical Studies

Benzophenone-based novel monomeric and polymeric photoinitiators have been synthesized and studied, showcasing their potential applications in photopolymerization and coating technologies (Balta et al., 2015).

Biodegradation and Emission Characterization

Research has also been conducted on the biodegradation of benzophenone and the characterization of gas emissions during composting processes. This study is significant for understanding the environmental impact and degradation pathways of organic pollutants (Lin et al., 2021).

properties

IUPAC Name

(2,4-dimethylphenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-15-5-10-19(16(2)13-15)20(22)18-8-6-17(7-9-18)14-21-11-3-4-12-21/h5-10,13H,3-4,11-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEERZCKFXKOZSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642747
Record name (2,4-Dimethylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyl-4'-pyrrolidinomethyl benzophenone

CAS RN

898776-44-8
Record name (2,4-Dimethylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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